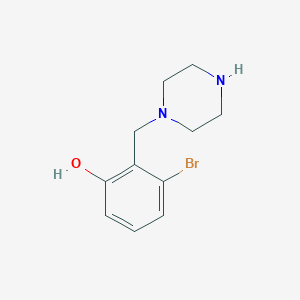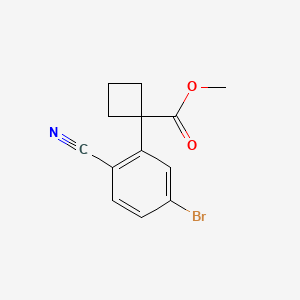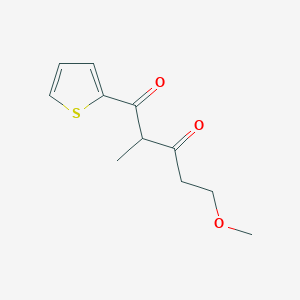
Methyl 5-methoxypiperidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C8H16ClNO3 and a molecular weight of 209.7 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-methoxypiperidine-3-carboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 5-methoxypiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Methyl 5-methoxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-methoxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Methyl 5-methoxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.
Piperidine derivatives: Other compounds with similar piperidine ring structures.
Uniqueness
Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.
特性
分子式 |
C8H16ClNO3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
methyl 5-methoxypiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7-3-6(4-9-5-7)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H |
InChIキー |
RBYZOFOJYOEVCV-UHFFFAOYSA-N |
正規SMILES |
COC1CC(CNC1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)






![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)



![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
